(2-Bromophenyl)methyl selenocyanate
Description
Properties
CAS No. |
57239-50-6 |
|---|---|
Molecular Formula |
C8H6BrNSe |
Molecular Weight |
275.01 g/mol |
IUPAC Name |
(2-bromophenyl)methyl selenocyanate |
InChI |
InChI=1S/C8H6BrNSe/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4H,5H2 |
InChI Key |
BSDKDQJAMNCZGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C[Se]C#N)Br |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Potassium Selenocyanate
The most widely reported method for synthesizing (2-bromophenyl)methyl selenocyanate involves the reaction of 2-bromobenzyl chloride with potassium selenocyanate (KSeCN). This nucleophilic substitution mechanism proceeds via an SN2 pathway, where the selenocyanate anion (SeCN⁻) displaces the bromide leaving group.
Solvent Systems and Reaction Conditions
Reactions are typically conducted in polar aprotic solvents such as acetonitrile or acetone , which stabilize the transition state and enhance reaction kinetics. For example, a protocol from Evitachem specifies refluxing 2-bromobenzyl chloride with KSeCN in acetone or ethanol for 6–8 hours, yielding 75–80% product after chromatographic purification. In contrast, a PMC study achieved 52% yield using acetonitrile at 50°C for 14 hours without chromatography.
Table 1: Solvent Impact on Reaction Efficiency
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purification Method | Source |
|---|---|---|---|---|---|
| Acetone | Reflux | 8 | 78 | Column chromatography | |
| Acetonitrile | 50 | 14 | 52 | Filtration | |
| Ethanol | Reflux | 6 | 75 | Crystallization |
Role of Additives and Catalysts
The addition of triethylamine (TEA) as a base mitigates side reactions by scavenging hydrogen bromide (HBr) byproducts, improving yields to 86% in patented methods. However, excess TEA may promote selenide (R-Se-R) formation, necessitating careful stoichiometric control.
Alternative Synthetic Pathways
Tosylate Displacement
Benzyl tosylates react with KSeCN under similar conditions, but yields are suboptimal (30–40%) due to competing hydrolysis and colloidal selenium formation. Pre-distillation of 2-bromobenzyl chloride minimizes impurities, enhancing reproducibility.
Microwave-Assisted Synthesis
Emerging techniques employ microwave irradiation to accelerate reaction times. Pilot studies report 70% yield within 1 hour at 100°C, though scalability remains unverified.
Mechanistic Insights and Byproduct Analysis
The reaction mechanism involves two competing pathways:
- Direct SN2 displacement : Predominant in aprotic solvents, forming the desired selenocyanate.
- Elimination-addition : Leads to selenide byproducts in protic solvents or at elevated temperatures.
Byproducts such as bis(2-bromobenzyl) selenide arise from selenide anion (Se²⁻) coupling, particularly in the absence of inert atmospheres. Gas chromatography–mass spectrometry (GC-MS) analyses identify these impurities, which are separable via silica gel chromatography.
Industrial-Scale Production Challenges
Cost-Benefit Analysis
While KSeCN is cost-effective ($120/kg), the toxicity of 2-bromobenzyl chloride ($450/kg) necessitates closed-system reactors, increasing capital expenditure.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)methyl selenocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert it to selenides.
Substitution: Nucleophilic substitution reactions can replace the selenocyanate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Bromophenyl)methyl selenocyanate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing selenium into organic molecules.
Medicine: Research is ongoing into its potential use as an anticancer agent due to the known biological activity of selenium compounds.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which (2-Bromophenyl)methyl selenocyanate exerts its effects involves the interaction of the selenocyanate group with biological molecules. Selenium compounds are known to interact with thiol groups in proteins, leading to the formation of selenoproteins. These interactions can affect various cellular pathways, including antioxidant defense mechanisms and redox signaling .
Comparison with Similar Compounds
Comparison with Similar Organoselenium Compounds
Organoselenocyanates are classified into aryl and alkyl derivatives based on their substituents. Below is a detailed comparison of (2-bromophenyl)methyl selenocyanate with structurally and functionally related compounds:
Aryl Selenocyanates
- Benzyl Selenocyanate (BSC): Structure: Phenylmethyl selenocyanate. Chemopreventive Index: 2.5 (ratio of maximum tolerable dose [MTD] to ED50) . Efficacy: In colon carcinogenesis models, BSC reduced aberrant crypt foci (ACF) formation by modulating carcinogen metabolism and prostaglandin synthesis . Mechanism: Inhibits cytochrome P450 enzymes (e.g., CYP1A1/1B1), reducing procarcinogen activation .
- 1,4-Phenylenebis(methylene)selenocyanate (p-XSC): Structure: Two methyl selenocyanate groups on a benzene ring. Chemopreventive Index: 4.0, the highest among tested selenocyanates . Efficacy: Reduced mammary tumor multiplicity by 93% in DMBA-induced rat models and inhibited colon carcinogenesis by 50–80% via suppression of DNA adducts and prostaglandin E2 . Mechanism: Enhances glutathione peroxidase activity and blocks metabolic activation of carcinogens .
- (2-Bromophenyl)methyl Selenocyanate: Hypothesized Advantages: The bromine atom may increase lipophilicity and metabolic stability compared to non-halogenated analogs like BSC. This could enhance tissue penetration or target binding, though direct evidence is lacking.
Alkyl Selenocyanates
- Methyl Selenocyanate: Structure: CH3SeCN. Chemopreventive Index: 2.0 . Limitations: Lower efficacy and higher toxicity compared to aryl derivatives.
- Ethyl Selenocyanate: Structure: CH3CH2SeCN. Efficacy: Limited data, but alkyl derivatives generally exhibit weaker chemopreventive activity than aryl counterparts due to reduced stability and bioavailability .
Table 1. Comparative Data for Key Organoselenocyanates
Mechanistic and Structural Insights
- Electrophilic Reactivity: The bromine atom in (2-bromophenyl)methyl selenocyanate may enhance electrophilic interactions with nucleophilic residues in enzymes or DNA, similar to how p-XSC’s dual selenocyanate groups improve binding to CYP450 active sites .
- Toxicity Profile: Aryl selenocyanates like p-XSC and BSC exhibit lower toxicity (higher MTD) than inorganic selenium (e.g., sodium selenite) due to controlled release of selenium metabolites . The bromophenyl derivative’s toxicity remains unstudied but could mirror BSC if metabolized similarly.
- Synergistic Effects: p-XSC’s bifunctional structure allows simultaneous inhibition of carcinogen activation and antioxidant enzyme induction, a feature single-group selenocyanates like (2-bromophenyl)methyl selenocyanate may lack .
Q & A
Q. What are the common synthetic routes for (2-bromophenyl)methyl selenocyanate, and what critical parameters influence yield?
Methodological Answer: A key synthesis involves cyclization reactions using potassium selenocyanate. For example, 2-(2-bromophenyl)acetonitrile can be methylated with methyl iodide (Me-I) and sodium hydride (NaH) in tetrahydrofuran (THF), followed by reduction with borane (BH₃/THF) to form an intermediate amine. Subsequent cyclization with potassium selenocyanate in dimethylformamide (DMF) yields the target compound . Critical parameters include:
- Solvent selection : THF for methylation vs. DMF for cyclization.
- Reagent stoichiometry : Excess NaH or BH₃ may lead to side reactions.
- Temperature control : Exothermic reactions require gradual reagent addition.
Q. Which spectroscopic and chromatographic methods are recommended for characterizing (2-bromophenyl)methyl selenocyanate?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm bromophenyl and selenocyanate group integration.
- Infrared (IR) Spectroscopy : Peaks near 2100 cm⁻¹ (C≡N stretch) and 600–800 cm⁻¹ (C-Se vibrations) .
- X-ray Diffraction (XRD) : For crystallographic validation of molecular geometry .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns with UV detection at 254 nm.
Q. What safety protocols are essential when handling selenocyanate-containing compounds?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of toxic selenium vapors.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Waste disposal : Neutralize selenocyanate residues with oxidizing agents (e.g., hydrogen peroxide) before disposal .
Advanced Research Questions
Q. How can researchers address contradictions in reactivity data when using different solvents or catalysts for selenocyanate incorporation?
Methodological Answer: Contradictions often arise from solvent polarity or catalyst compatibility. For example:
- Polar aprotic solvents (DMF) : Enhance nucleophilicity of selenocyanate ions, favoring cyclization .
- Non-polar solvents (toluene) : May reduce side reactions but slow reaction kinetics.
- Catalyst screening : Transition metals (e.g., Cu(I)) can accelerate selenocyanate coupling but require inert atmospheres to prevent oxidation. Systematic kinetic studies under varied conditions are recommended to resolve discrepancies .
Q. What computational models predict the biological activity of (2-bromophenyl)methyl selenocyanate derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrophilicity indices to assess selenocyanate’s reactivity in biological systems.
- Molecular Docking : Simulate interactions with target proteins (e.g., thioredoxin reductase, a selenoprotein) to prioritize derivatives for synthesis .
- Quantitative Structure-Activity Relationship (QSAR) : Corrogate substituent effects (e.g., bromine position) with cytotoxicity data from in vitro assays .
Q. How does the environmental persistence of (2-bromophenyl)methyl selenocyanate compare to other selenium species, and what remediation strategies are effective?
Methodological Answer:
- Adsorption studies : Mg-Fe-layered double hydroxide (LDH) nanomaterials remove aqueous selenocyanate with >80% efficiency at pH 7–8. Key parameters include adsorbent dosage (0.5–1.5 g/L) and calcination temperature (300–500°C) .
- Comparative analysis : Selenocyanate (SeCN⁻) is less mobile than selenite (SeO₃²⁻) but more persistent than elemental selenium (Se⁰). Reductive precipitation with zero-valent iron (ZVI) is a viable remediation strategy .
Q. What experimental designs optimize the regioselectivity of selenocyanate incorporation in aromatic systems?
Methodological Answer:
- Directed ortho-metallation : Use directing groups (e.g., carbonyls) to position selenium at specific aryl sites.
- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura reactions with selenocyanate boronic acids (e.g., 2-bromophenylboronic acid) enable controlled functionalization .
- Competitive kinetic studies : Compare reaction rates of bromophenyl vs. chlorophenyl analogs to identify steric/electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
